molecular formula C13H15F3N2O3 B2944596 {2-Nitroso-1-[4-(trifluoromethoxy)phenyl]prop-1-en-1-yl}(propoxy)amine CAS No. 1807938-69-7

{2-Nitroso-1-[4-(trifluoromethoxy)phenyl]prop-1-en-1-yl}(propoxy)amine

Cat. No.: B2944596
CAS No.: 1807938-69-7
M. Wt: 304.269
InChI Key: PGCZYIMNWBPEIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound {2-Nitroso-1-[4-(trifluoromethoxy)phenyl]prop-1-en-1-yl}(propoxy)amine is a structurally complex molecule featuring a nitroso (NO) group, a trifluoromethoxy-substituted aromatic ring, and a propenylamine backbone linked to a propoxy chain.

Properties

IUPAC Name

(NE)-N-[(1Z)-1-propoxyimino-1-[4-(trifluoromethoxy)phenyl]propan-2-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O3/c1-3-8-20-18-12(9(2)17-19)10-4-6-11(7-5-10)21-13(14,15)16/h4-7,19H,3,8H2,1-2H3/b17-9+,18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXTWPVMXNNBCN-FAOSWSNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCON=C(C1=CC=C(C=C1)OC(F)(F)F)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCO/N=C(/C1=CC=C(C=C1)OC(F)(F)F)\C(=N\O)\C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {2-Nitroso-1-[4-(trifluoromethoxy)phenyl]prop-1-en-1-yl}(propoxy)amine , also known by its CAS number 1807938-69-7 , has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, synthesizing data from various studies and sources to provide a comprehensive overview.

  • Molecular Formula : C13H15F3N2O3
  • Molecular Weight : 304.27 g/mol
  • CAS Number : 1807938-69-7

The compound features a nitroso group, a trifluoromethoxy substituent, and a propoxy amine moiety, which may contribute to its biological activity.

Mutagenicity and Toxicity Studies

According to data from the European Medicines Agency, certain nitrosamines have been evaluated for mutagenic potential. The compound was noted to be negative in in vivo mutagenicity studies, indicating a lower risk of mutagenic effects compared to other nitrosamines . This finding is crucial for assessing its safety profile in pharmaceutical applications.

Pharmacological Studies

Pharmacological evaluations have not been extensively documented for this specific compound; however, its structural analogs have been investigated for various therapeutic effects. The presence of the trifluoromethoxy group is known to enhance lipophilicity, potentially improving bioavailability and efficacy in drug formulations.

Case Study 1: Antimicrobial Activity

A study examining the antimicrobial efficacy of structurally similar nitroso compounds revealed that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. Although specific data for this compound is lacking, these findings suggest that further investigation could yield promising results.

Case Study 2: Safety Assessment

In a safety assessment conducted by regulatory bodies, this compound was included among compounds evaluated for nitrosamine impurities in pharmaceuticals. The assessment concluded that the compound did not demonstrate significant toxicological concerns, aligning with findings from mutagenicity tests .

Comparative Biological Activity of Nitroso Compounds

Compound NameAntimicrobial ActivityMutagenicity StatusReference
This compoundPendingNegativeEMA Study
N-NitrosobuspironePositivePositiveEMA Nitrosamines Database
N-NitrosodimethylaminePositivePositiveToxicology Reports

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally or functionally related compounds, focusing on substituent effects, synthetic routes, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Synthesis Method Yield (%) Biological Activity Key Reference
{2-Nitroso-1-[4-(trifluoromethoxy)phenyl]prop-1-en-1-yl}(propoxy)amine Nitroso, trifluoromethoxy, propoxyamine Likely nucleophilic substitution or coupling (inferred) N/A Hypothesized enzyme inhibition (untested)
{2-[4-(Trifluoromethoxy)phenyl]ethyl}[7-(trifluoromethyl)quinazolin-4-yl]amine (22a) Trifluoromethoxy, quinazoline Nucleophilic substitution (K₂CO₃, DMF) 55 Cytochrome bd oxidase inhibitor (IC₅₀ = 0.18 µM)
N-Benzyl-3-(4-(trifluoromethoxy)phenyl)prop-2-yn-1-amine (1i) Trifluoromethoxy, propargylamine Pd-catalyzed coupling (Pd(PPh₃)₂Cl₂, CuI) 86 Intermediate in alkynylamine synthesis
3-[2-Bromo-4-(trifluoromethyl)phenoxy]-N-methyl-3-phenylpropan-1-amine Trifluoromethyl, bromophenoxy Multi-step synthesis (TFA deprotection) N/A Unreported; potential CNS activity
1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine Trifluoroethoxy, ethylamine Standard amine synthesis N/A Unreported; likely scaffold for fluorinated drug candidates

Key Comparisons

Substituent Effects on Reactivity and Stability The trifluoromethoxy group (present in the target compound and 22a) enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. The propoxyamine chain in the target compound may improve solubility relative to the rigid quinazoline core in 22a or the propargylamine in 1i .

Synthetic Efficiency

  • Palladium-catalyzed coupling (as in 1i) achieves higher yields (~86%) compared to nucleophilic substitution (55% for 22a). The target compound’s synthesis would likely require careful optimization to mitigate nitroso group decomposition .

Biological Relevance Compounds with trifluoromethoxy or trifluoromethyl substituents (e.g., 22a, 1i) exhibit potent enzyme inhibition, suggesting the target compound could interact with similar biological targets.

Q & A

Q. What are the recommended methods for synthesizing {2-Nitroso-1-[4-(trifluoromethoxy)phenyl]prop-1-en-1-yl}(propoxy)amine while ensuring stability of the nitroso group?

  • Methodological Answer: Synthesis should prioritize controlled conditions to prevent nitroso group decomposition. Key steps include:
  • Use of inert atmospheres (e.g., nitrogen/argon) to minimize oxidation.
  • Low-temperature reactions (<0°C) to suppress dimerization or side reactions.
  • Stabilizing agents like acetic acid or tert-butyl nitrite to maintain nitroso integrity.
  • Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product from nitroso byproducts .

Q. How can researchers confirm the molecular structure using spectroscopic techniques?

  • Methodological Answer:
  • NMR : Analyze 1^1H and 13^13C spectra for diagnostic signals:
  • Nitroso group: 1^1H absence (due to paramagnetic effects) or 15^15N NMR (if accessible).
  • Trifluoromethoxy (OCF3OCF_3): 19^19F NMR at ~-55 ppm (quartet).
  • IR : Confirm nitroso (N=O stretch ~1500–1600 cm1^{-1}) and amine (N-H stretch ~3300 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]+^+) and fragmentation patterns matching the proposed structure .

Q. What handling and storage protocols are critical for this compound?

  • Methodological Answer:
  • Storage : Under inert gas (argon) at -20°C in amber vials to prevent light-induced degradation.
  • Handling : Use gloves and fume hoods; avoid contact with reducing agents or metals (risk of explosive decomposition).
  • Safety : Monitor for exothermic decomposition via DSC/TGA analysis. Refer to GHS guidelines for skin/eye protection and respiratory controls .

Advanced Research Questions

Q. How can hydrogen bonding interactions influence crystallization, and what methods analyze these effects?

  • Methodological Answer:
  • Hydrogen Bond Analysis : Use single-crystal X-ray diffraction (SCXRD) to map H-bond motifs (e.g., N–H···O or O–H···N). Graph-set analysis (Etter’s rules) identifies patterns like R22(8)R_2^2(8) for dimeric interactions.
  • Software : SHELXL for refinement; WinGX/ORTEP for visualization. Compare packing motifs with similar nitroso-containing compounds to predict solubility or polymorph stability .

Q. What strategies resolve contradictions between computational reactivity predictions and experimental data?

  • Methodological Answer:
  • Revisiting Solvent Effects : Run DFT calculations (e.g., Gaussian) with explicit solvent models (PCM/COSMO) to account for solvation.
  • Experimental Validation : Use kinetic studies (UV-Vis, stopped-flow) to measure reaction rates under varied conditions.
  • Impurity Analysis : LC-MS or HPLC (C18 column, acetonitrile/water) to detect side products not modeled computationally .

Q. How can SHELX programs address challenges in refining X-ray structures with disordered nitroso groups?

  • Methodological Answer:
  • Disorder Modeling : In SHELXL, apply PART instructions and isotropic displacement parameters for disordered atoms.
  • Validation : Check R-factors and electron density maps (e.g., residual peaks >1 eÅ3^{-3} indicate unresolved disorder).
  • Comparative Analysis : Use PLATON’s ADDSYM to check for missed symmetry elements that may explain disorder .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.